Finerenone - 1050477-31-0

Finerenone

Catalog Number: EVT-268112
CAS Number: 1050477-31-0
Molecular Formula: C21H22N4O3
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finerenone is classified as a non-steroidal mineralocorticoid receptor antagonist (MRA). [] It is a potent and selective third-generation non-steroidal mineralocorticoid receptor antagonist. [] Unlike classic mineralocorticoid receptor antagonists that bind in the ligand binding domain of the receptor, finerenone causes conformational alterations in the mineralocorticoid receptor through a bulky side chain. [] This bulky molecule causes the protuberance of the mineralocorticoid receptor helix 12, which plays a crucial role in the activation of the receptor through the binding of key coactivators. [] Finerenone is currently under investigation for its potential to treat chronic kidney disease (CKD) associated with type 2 diabetes (T2D). []

Future Directions
  • Combination therapies: Investigating the combined effects of Finerenone with other therapies, such as SGLT2 inhibitors and GLP-1RAs, is a promising avenue for future research. [, , ] Early findings suggest potential for additive benefits in slowing CKD progression and improving cardiovascular outcomes.
  • HFpEF: Evaluating the efficacy and safety of Finerenone in patients with heart failure with preserved ejection fraction (HFpEF) is crucial, as this condition remains a significant unmet medical need. [, ] Ongoing trials such as FINEARTS-HF are addressing this question.
  • Non-diabetic kidney disease: Expanding research to assess the efficacy and safety of Finerenone in individuals with CKD who do not have diabetes is essential to broaden its potential therapeutic applications. []
  • Molecular mechanisms: Further investigation into the molecular mechanisms underlying Finerenone's actions, particularly its selective MR cofactor modulation and interactions with GRK5, can enhance understanding of its therapeutic potential and guide the development of more targeted therapies. [, , ]
  • Long-term safety and efficacy: Long-term studies are required to fully assess the safety and efficacy profile of Finerenone, particularly regarding its potential for hyperkalemia and other adverse events. [, ]

Spironolactone

  • Compound Description: Spironolactone is a steroidal mineralocorticoid receptor antagonist (MRA). It is clinically useful for the treatment of cardiovascular diseases but is associated with several side effects. []
  • Relevance: Spironolactone is often compared to Finerenone as a benchmark steroidal MRA. While both compounds block the mineralocorticoid receptor, Finerenone is considered a non-steroidal MRA with potentially improved selectivity and side effect profiles compared to Spironolactone. [, , , , ]

Eplerenone

  • Compound Description: Eplerenone is another steroidal MRA used clinically for cardiovascular disease. [] Like Spironolactone, it is associated with side effects. []
  • Relevance: Eplerenone serves as another comparative steroidal MRA to Finerenone. While both act as MRAs, Finerenone is distinguished as a non-steroidal MRA, often suggested to possess superior selectivity for the mineralocorticoid receptor and potentially fewer side effects compared to Eplerenone. [, , , , ]

Aldosterone

  • Relevance: Aldosterone is the natural ligand for the mineralocorticoid receptor, the same receptor that Finerenone antagonizes. Studies often investigate the effects of Finerenone in comparison to or in the context of aldosterone-induced effects to understand its therapeutic potential in mitigating the harmful consequences of hyperaldosteronism. [, , ]

Empagliflozin

  • Compound Description: Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs demonstrating efficacy in treating heart failure and chronic kidney disease. []
  • Relevance: While not structurally related to Finerenone, Empagliflozin represents a co-therapy option for treating cardiorenal diseases. Research explores the potential synergistic benefits of combining Finerenone with Empagliflozin, aiming to enhance treatment outcomes compared to using either drug alone. [, ]

Dapagliflozin

  • Compound Description: Dapagliflozin is another SGLT2 inhibitor, similar in action to Empagliflozin. []
  • Relevance: Like Empagliflozin, Dapagliflozin is not structurally related to Finerenone but represents a potential co-therapy for enhancing cardiorenal protection. Studies investigate the additive or synergistic effects of combining these distinct drug classes (SGLT2 inhibitors and Finerenone) to improve treatment outcomes in patients with cardiorenal diseases. []
Overview

Finerenone is a novel, nonsteroidal mineralocorticoid receptor antagonist that has garnered significant attention for its potential therapeutic applications, particularly in treating chronic kidney disease associated with type 2 diabetes. It is currently undergoing phase III clinical trials. The compound features a unique dihydronaphthyridine core structure, which distinguishes it from traditional steroidal mineralocorticoid receptor antagonists like spironolactone and eplerenone. Finerenone's mechanism of action involves selective antagonism of the mineralocorticoid receptor, which plays a crucial role in regulating sodium and potassium balance, as well as blood pressure.

Source and Classification

Finerenone was developed by Bayer AG and is classified under the category of mineralocorticoid receptor antagonists. Its chemical designation is (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. The compound has shown promise in clinical settings for its ability to reduce albuminuria and improve renal outcomes in patients with diabetic nephropathy.

Synthesis Analysis

The synthesis of finerenone can be achieved through a series of chemical reactions that emphasize enantioselectivity. A notable method involves a six-step synthesis that includes a partial transfer hydrogenation of the naphthyridine ring. This process employs chiral phosphoric acid as a catalyst alongside a Hantzsch ester to achieve high yields and enantiomeric excess.

Technical Details

The synthesis begins with the preparation of the naphthyridine derivative, which exists as two atropisomers. The reaction conditions are optimized to favor one atropisomer over the other through kinetic resolution. Dynamic kinetic resolution techniques are employed at elevated temperatures to enhance both yield and selectivity. Computational studies using density functional theory have been utilized to understand the selectivity mechanisms involved in this synthesis process .

Molecular Structure Analysis

The molecular structure of finerenone is characterized by its dihydronaphthyridine core, which contributes to its biological activity. The compound's specific stereochemistry is essential for its function as a mineralocorticoid receptor antagonist.

Structure Data

  • Chemical Formula: C21H24N4O3
  • Molecular Weight: 376.44 g/mol
  • Key Functional Groups: Naphthyridine ring, carboxamide group, cyano group, and methoxy group.
Chemical Reactions Analysis

Finerenone undergoes various chemical transformations during its metabolism. It is primarily cleared through oxidative biotransformation involving cytochrome P450 enzymes, particularly cytochrome P450 3A4. The major metabolic pathways include:

  • Aromatization: The dihydronaphthyridine moiety undergoes aromatization leading to various metabolites.
  • Formation of Atropisomers: Metabolites exhibit axial chirality, resulting in multiple atropisomeric forms .

Technical Details

Metabolite identification has been performed using high-resolution tandem mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity .

Mechanism of Action

Finerenone acts by selectively inhibiting the mineralocorticoid receptor, thereby blocking the effects of aldosterone. This action leads to decreased sodium reabsorption and potassium secretion in the kidneys, which can help manage conditions such as hypertension and heart failure.

Process Data

Clinical studies have shown that finerenone effectively reduces albuminuria and improves renal function in patients with chronic kidney disease associated with type 2 diabetes. Its selectivity for the mineralocorticoid receptor over other steroid receptors minimizes side effects commonly associated with steroidal antagonists .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Finerenone is typically presented as a white to off-white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and acetonitrile but limited solubility in water.

Chemical Properties

  • Stability: Finerenone is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • pKa Value: The compound's pKa indicates its ionization state at physiological pH levels, influencing its pharmacokinetics.

Relevant analyses have confirmed that finerenone maintains high purity levels during synthesis and storage, ensuring its efficacy in clinical applications .

Applications

Finerenone's primary application lies in treating chronic kidney disease related to type 2 diabetes. Its ability to selectively antagonize the mineralocorticoid receptor offers advantages over traditional therapies by reducing adverse effects associated with steroidal agents.

Scientific Uses

Research continues into finerenone's potential benefits across various cardiovascular conditions and its role in managing fluid retention disorders. Ongoing clinical trials aim to further elucidate its therapeutic profile and optimize dosing regimens for improved patient outcomes .

Properties

CAS Number

1050477-31-0

Product Name

Finerenone

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N

SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAY94-8862; BAY 94-8862; BAY-94-8862; BAY948862; BAY 948862; BAY-948862; Finerenone

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.